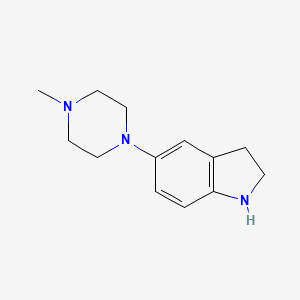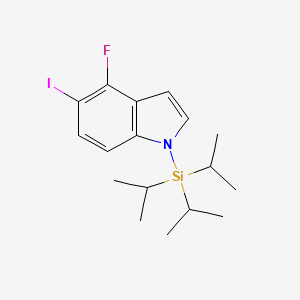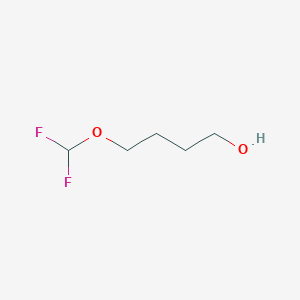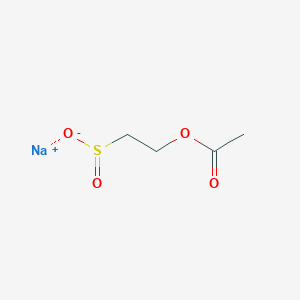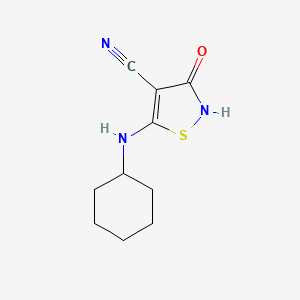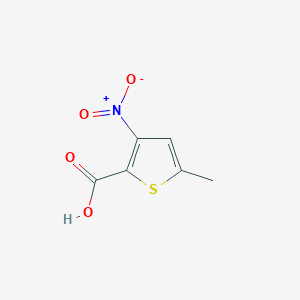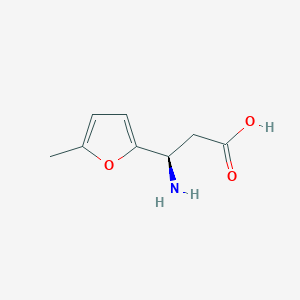
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a furan ring substituted with a methyl group at the 5-position and an amino group at the 3-position of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-methylfuran-2-carboxaldehyde with an appropriate amine, followed by reduction and subsequent protection of the amino group. The protected intermediate is then subjected to a series of reactions, including hydrolysis and deprotection, to yield the desired amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of amino acid metabolism and enzyme interactions. Its structural similarity to naturally occurring amino acids makes it a valuable tool for probing biological systems.
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or treatments for various diseases.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the furan ring may participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(3R)-3-amino-3-(5-methylthiophene-2-yl)propanoic acid: This compound features a thiophene ring instead of a furan ring, which can influence its reactivity and biological activity.
(3R)-3-amino-3-(5-methylpyrrole-2-yl)propanoic acid: The presence of a pyrrole ring in this compound can lead to different chemical and biological properties compared to the furan derivative.
Uniqueness: The uniqueness of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid lies in its furan ring, which imparts distinct electronic and steric properties. This can result in unique reactivity patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
Clave InChI |
QOWQYAAGGVGLJV-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=CC=C(O1)[C@@H](CC(=O)O)N |
SMILES canónico |
CC1=CC=C(O1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)
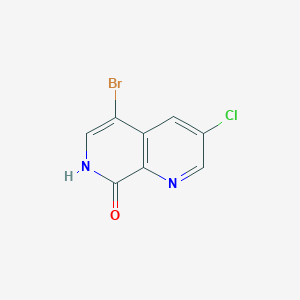
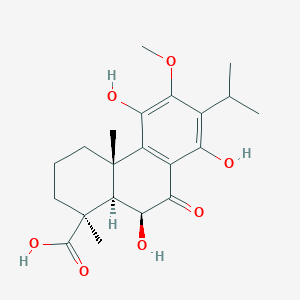
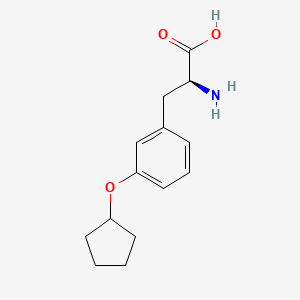
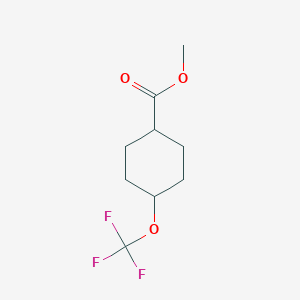
![Tert-butyl N-[(5-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B15233970.png)
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
